3-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and a methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of the intermediate with benzyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group can be introduced using methanol and a suitable catalyst.
Final coupling: The final step involves coupling the intermediate with benzoic acid under conditions that promote esterification or amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups.
Reduction: Reduction reactions can target the carbonyl groups within the pyrazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
3-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their function, which in turn affects cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid
- 3-{(4E)-4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid
Uniqueness
The unique combination of functional groups in 3-{(4E)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H21BrN2O5 |
---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
3-[(4E)-4-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C26H21BrN2O5/c1-16-21(25(30)29(28-16)20-10-6-9-19(14-20)26(31)32)11-18-12-22(27)24(23(13-18)33-2)34-15-17-7-4-3-5-8-17/h3-14H,15H2,1-2H3,(H,31,32)/b21-11+ |
InChI Key |
KDVBJJKWWUYDIZ-SRZZPIQSSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)C4=CC=CC(=C4)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.